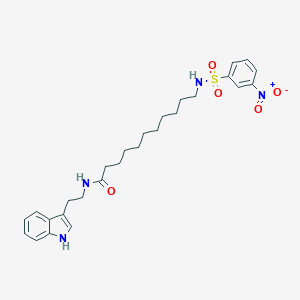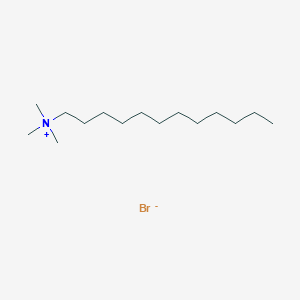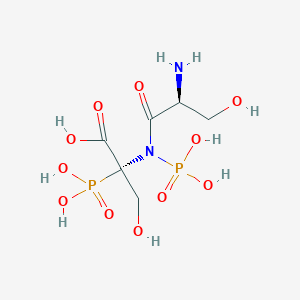
N,N-Diethyl-2,3-dihydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-2,3-dihydroxybenzamide (DEBA) is a chemical compound that has gained attention in scientific research due to its potential applications in the fields of medicine, pharmacology, and biochemistry. DEBA is a derivative of salicylamide and has been synthesized through various methods.
Aplicaciones Científicas De Investigación
N,N-Diethyl-2,3-dihydroxybenzamide has been studied for its potential applications in various scientific fields. In pharmacology, N,N-Diethyl-2,3-dihydroxybenzamide has been shown to have anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. In biochemistry, N,N-Diethyl-2,3-dihydroxybenzamide has been studied for its ability to inhibit the activity of enzymes such as tyrosinase and xanthine oxidase.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-2,3-dihydroxybenzamide is not fully understood. However, it is believed that N,N-Diethyl-2,3-dihydroxybenzamide inhibits the activity of enzymes such as tyrosinase and xanthine oxidase by binding to the active site of the enzyme. This results in a decrease in the production of melanin and uric acid, respectively. N,N-Diethyl-2,3-dihydroxybenzamide also inhibits the production of prostaglandins, which are involved in inflammation.
Efectos Bioquímicos Y Fisiológicos
N,N-Diethyl-2,3-dihydroxybenzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N,N-Diethyl-2,3-dihydroxybenzamide inhibits the activity of enzymes such as tyrosinase and xanthine oxidase. In vivo studies have shown that N,N-Diethyl-2,3-dihydroxybenzamide has anti-inflammatory and analgesic properties. N,N-Diethyl-2,3-dihydroxybenzamide has also been shown to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-Diethyl-2,3-dihydroxybenzamide has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. N,N-Diethyl-2,3-dihydroxybenzamide has also been shown to have low toxicity, making it safe for use in lab experiments. However, N,N-Diethyl-2,3-dihydroxybenzamide has some limitations. Its solubility in water is limited, which may affect its bioavailability. N,N-Diethyl-2,3-dihydroxybenzamide also has a short half-life, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for N,N-Diethyl-2,3-dihydroxybenzamide research. One direction is to further investigate its potential use in the treatment of cancer. Another direction is to study its potential use in the treatment of inflammatory diseases such as arthritis. Additionally, research could focus on improving the solubility and bioavailability of N,N-Diethyl-2,3-dihydroxybenzamide, as well as developing new synthesis methods to increase yield and purity.
Métodos De Síntesis
N,N-Diethyl-2,3-dihydroxybenzamide can be synthesized through various methods, including the reaction of salicylamide with ethyl bromide in the presence of potassium carbonate, the reaction of salicylamide with ethyl iodide in the presence of potassium hydroxide, and the reaction of salicylamide with diethyl sulfate in the presence of sodium hydroxide. The yield of N,N-Diethyl-2,3-dihydroxybenzamide varies depending on the synthesis method used.
Propiedades
Número CAS |
141033-37-6 |
|---|---|
Nombre del producto |
N,N-Diethyl-2,3-dihydroxybenzamide |
Fórmula molecular |
C11H15NO3 |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
N,N-diethyl-2,3-dihydroxybenzamide |
InChI |
InChI=1S/C11H15NO3/c1-3-12(4-2)11(15)8-6-5-7-9(13)10(8)14/h5-7,13-14H,3-4H2,1-2H3 |
Clave InChI |
KLIZIGYAPYXTBK-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=C(C(=CC=C1)O)O |
SMILES canónico |
CCN(CC)C(=O)C1=C(C(=CC=C1)O)O |
Sinónimos |
Benzamide, N,N-diethyl-2,3-dihydroxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]methyl acetate](/img/structure/B133482.png)

![(2R,11bS)-9,10-dimethoxy-2-methyl-2,6,7,11b-tetrahydro-1H-benzo[a]quinolizine-3-carbaldehyde](/img/structure/B133486.png)


![(1S,22S,25S,28R,31R,42S)-22-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-34-chloro-25-(3,5-dihydroxyphenyl)-38,51-dihydroxy-23,26,29,44,46-pentaoxo-7,36-dioxa-18,24,27,30,43,45-hexazanonacyclo[29.13.2.23,6.232,35.18,12.113,17.137,41.010,28.016,20]tripentaconta-3(53),4,6(52),8,10,12(51),13(50),14,16,19,32,34,37,39,41(47),48-hexadecaene-42-carboxylic acid](/img/structure/B133501.png)


![N-[2,6-Dimethyl-3-(phenylmethoxy)phenyl]-acetamide](/img/structure/B133507.png)